REACTION_CXSMILES
|
Br[C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:5]([NH2:6])=[C:4]([O:12][CH3:13])[CH:3]=1.[CH3:14][N:15]1[CH2:20][CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[CH2:17][CH2:16]1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.CCOC(C)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([C:18]2[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH:17]=2)[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:5]=1[NH2:6] |f:2.3.4,8.9.10.11.12|
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Name
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Quantity
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1.112 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C=C1[N+](=O)[O-])OC
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Name
|
|
Quantity
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1.004 g
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Type
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reactant
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Smiles
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CN1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
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Name
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|
Quantity
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2.488 g
|
Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Name
|
|
Quantity
|
0.052 g
|
Type
|
catalyst
|
Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was purged with N2 for 0.25 h
|
Duration
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0.25 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
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FILTRATION
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Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give an aqueous mixture
|
Type
|
CUSTOM
|
Details
|
water and the phases were separated
|
Type
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EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The combined organic solutions were then extracted twice with 2M HCl (40 mL)
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of CH2Cl2 and 2N methanolic ammonia (10:1, 10 mL)
|
Type
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FILTRATION
|
Details
|
the solution was filtered through a silica plug
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
subsequently crystallised
|
Type
|
CUSTOM
|
Details
|
Trituration with isohexane and diethyl ether (1:1, 5 mL) and collection of the resulting solid
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Type
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FILTRATION
|
Details
|
by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(N)C=C(C(=C1)C=1CCN(CC1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.093 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |